Home > Products > Screening Compounds P3430 > 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide - 331235-35-9

2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide

Catalog Number: EVT-3116254
CAS Number: 331235-35-9
Molecular Formula: C8H8BrN5O3
Molecular Weight: 302.088
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Starting with 8-bromo-3-methylxanthine: This commercially available compound serves as the foundation for the synthesis. []

  • Alkylation at the 7th position: Reacting 8-bromo-3-methylxanthine with 2-chloroacetamide in the presence of a base, such as potassium carbonate, introduces the acetamide moiety at the 7th position. []

  • Purification: The resulting 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide is then purified using techniques like column chromatography or recrystallization. []

Molecular Structure Analysis
  • Nucleophilic Substitution: The bromine atom can be replaced with various nucleophiles, such as amines, thiols, and alkoxides. This reaction allows for the introduction of diverse substituents at the 8th position. [, ]

Mechanism of Action
  • Enzyme Inhibition: Derivatives of 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide may act as enzyme inhibitors by binding to the active site of the target enzyme, thereby preventing substrate binding or inhibiting the catalytic activity. []
  • Receptor Antagonism/Agonism: These derivatives can potentially modulate receptor activity by acting as agonists or antagonists. They can either mimic the natural ligand of the receptor, leading to activation (agonism), or block the binding site, preventing activation (antagonism). []
Physical and Chemical Properties Analysis
  • Solubility: It exhibits limited solubility in water but dissolves readily in organic solvents such as DMF, DMSO, and tetrahydrofuran. []
  • Melting Point: The melting point of the compound is a characteristic property that can be used for identification and purity assessment. []
Applications
  • Drug discovery: It serves as a versatile building block for synthesizing a wide range of structurally diverse compounds with potential therapeutic applications. []
  • Chemical probes: Derivatives of this compound can be employed as chemical probes to investigate biological pathways and elucidate the roles of specific enzymes or receptors. []
  • Structure-activity relationship (SAR) studies: Modifying the 8th position of 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide and evaluating the biological activity of the resulting derivatives allows for establishing structure-activity relationships, essential for optimizing the potency and selectivity of drug candidates. []

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a key starting material in the synthesis of various substituted purine-2,6-diones, including those with potential biological activity.

Relevance: This compound serves as a direct precursor to the target compound, 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide. The structural difference lies in the presence of the acetamide group at the 7-position in the target compound, which is absent in 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione.

1-Benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: 1-Benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione represents a class of purine-2,6-diones substituted at the 1-position. These compounds are of interest due to the potential for varying the substituent at the 1-position to modulate biological activity.

Relevance: This compound shares the core structure of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with the target compound, 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide. The key difference is the presence of a benzyl group at the 1-position. This structural similarity highlights the exploration of different substituents on the purine scaffold for desired properties.

8-Amino-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This series of compounds represents derivatives of 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones with an amino group at the 8-position. The introduction of various amine substituents allows for exploring structure-activity relationships.

Relevance: These compounds highlight the modification of the 8-position in the purine ring system, a common strategy for developing bioactive molecules. While the target compound, 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide, retains the bromine at the 8-position, the exploration of 8-amino substituted derivatives showcases the importance of this position for potential biological activity.

Linagliptin

Compound Description: Linagliptin is a commercially available drug used in the treatment of type 2 diabetes. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Relevance: Linagliptin shares a structural similarity with 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide in the form of a xanthine core. The exploration of 1,2,3-triazole analogs of Linagliptin as potential DPP-4 inhibitors emphasizes the significance of exploring modifications around the xanthine core, similar to the modifications observed in the related compounds of 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide.

Properties

CAS Number

331235-35-9

Product Name

2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide

IUPAC Name

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide

Molecular Formula

C8H8BrN5O3

Molecular Weight

302.088

InChI

InChI=1S/C8H8BrN5O3/c1-13-5-4(6(16)12-8(13)17)14(2-3(10)15)7(9)11-5/h2H2,1H3,(H2,10,15)(H,12,16,17)

InChI Key

PHZMMHBMKMIKGO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.